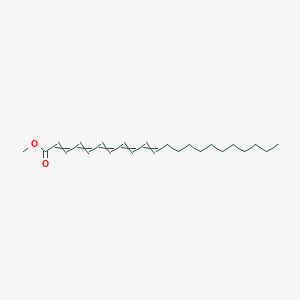

Docosapentaenoic acid methyl ester

Description

Properties

Molecular Formula |

C23H36O2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

methyl docosa-2,4,6,8,10-pentaenoate |

InChI |

InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h13-22H,3-12H2,1-2H3 |

InChI Key |

HGNQNYGDTMTXFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Biosynthesis and Precursor Metabolism of Docosapentaenoic Acid Methyl Ester

Enzymatic Pathways in the De Novo Synthesis of Docosapentaenoic Acid and its Esterification

The formation of docosapentaenoic acid (DPA) from its precursors is a testament to the coordinated action of a series of desaturase and elongase enzymes. This pathway, primarily occurring in the endoplasmic reticulum, sequentially modifies fatty acid chains to produce the characteristic 22-carbon backbone with five double bonds. The final step, the esterification to its methyl ester form, involves a distinct enzymatic reaction.

Elongase and Desaturase Activities in Docosapentaenoic Acid Formation

The biosynthesis of DPA is a continuation of the metabolic cascade that produces other long-chain polyunsaturated fatty acids (LCPUFAs). The process begins with the essential omega-3 fatty acid, α-linolenic acid (ALA), and proceeds through a series of alternating desaturation and elongation reactions. nih.govnih.gov

The key enzymes involved are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS). nih.gov These enzymes exhibit specificity for substrates of varying chain lengths and degrees of unsaturation. The formation of DPA (22:5n-3) from its immediate precursor, eicosapentaenoic acid (EPA; 20:5n-3), involves a critical elongation step. nih.govvu.edu.au

Specifically, EPA is elongated by an ELOVL enzyme, primarily ELOVL2, to produce DPA. plos.org This elongation adds a two-carbon unit to the carboxyl end of the EPA molecule. The efficiency of this conversion can be influenced by the availability of substrates and the expression levels of the elongase enzymes. plos.org

α-Linolenic acid (ALA; 18:3n-3) is first desaturated by Δ6-desaturase (FADS2) to form stearidonic acid (SDA; 18:4n-3). nih.gov

SDA is then elongated by an elongase (ELOVL5) to produce eicosatetraenoic acid (ETA; 20:4n-3). plos.org

ETA is subsequently desaturated by Δ5-desaturase (FADS1) to yield eicosapentaenoic acid (EPA; 20:5n-3). ocl-journal.org

Finally, EPA (20:5n-3) is elongated by ELOVL2 to form docosapentaenoic acid (DPA; 22:5n-3) . plos.org

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| Δ6-Desaturase (FADS2) | α-Linolenic acid (ALA) | Stearidonic acid (SDA) | Endoplasmic Reticulum |

| Elongase (ELOVL5) | Stearidonic acid (SDA) | Eicosatetraenoic acid (ETA) | Endoplasmic Reticulum |

| Δ5-Desaturase (FADS1) | Eicosatetraenoic acid (ETA) | Eicosapentaenoic acid (EPA) | Endoplasmic Reticulum |

| Elongase (ELOVL2) | Eicosapentaenoic acid (EPA) | Docosapentaenoic acid (DPA) | Endoplasmic Reticulum |

Role of Methyltransferases in Docosapentaenoic Acid Methyl Ester Formation

The conversion of docosapentaenoic acid to its methyl ester form is catalyzed by a class of enzymes known as methyltransferases. Specifically, a fatty-acid O-methyltransferase (EC 2.1.1.15) facilitates this reaction. wikipedia.org This enzymatic process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the carboxyl group of the fatty acid. wikipedia.orgmdpi.comwikipedia.org

The chemical reaction can be summarized as: S-adenosyl-L-methionine + Docosapentaenoic acid ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org

While the existence and function of fatty acid methyltransferases have been established, specific studies detailing the enzyme kinetics and regulation with docosapentaenoic acid as the substrate are not extensively documented. However, the general mechanism of action for this class of enzymes provides the framework for understanding the formation of DPA methyl ester. nih.gov The in vivo significance and the cellular conditions that favor this esterification remain areas of ongoing research. It is important to note that the formation of fatty acid methyl esters is also a common procedure in analytical chemistry for the analysis of fatty acids, which is distinct from its potential in vivo biosynthesis. nih.govseadna.ca

Precursor Availability and Flux in this compound Biosynthesis

The rate of DPA methyl ester biosynthesis is fundamentally dependent on the availability of its precursor, DPA, which in turn is influenced by the flux of earlier precursors through the LCPUFA synthesis pathway.

Integration of α-Linolenic Acid and Eicosapentaenoic Acid Pathways

Studies have shown that supplementation with EPA leads to a significant increase in tissue levels of DPA, demonstrating a direct precursor-product relationship. nih.govvu.edu.au The efficiency of this conversion underscores the importance of dietary intake of pre-formed EPA for robust DPA synthesis. While the body can synthesize EPA from ALA, the conversion rate is generally low. mdpi.com

| Precursor | Key Conversion Step | Product | Factors Influencing Flux |

|---|---|---|---|

| α-Linolenic Acid (ALA) | Δ6-desaturation (FADS2) | Eicosapentaenoic Acid (EPA) | Dietary ALA intake, FADS2 activity |

| Eicosapentaenoic Acid (EPA) | Elongation (ELOVL2) | Docosapentaenoic Acid (DPA) | Cellular EPA levels, ELOVL2 activity |

Regulation by Cellular Lipid Pools

The availability of acyl-CoA synthetases, which activate fatty acids to their CoA esters, is a crucial step for their subsequent metabolism, including incorporation into complex lipids. researchgate.net The partitioning of DPA-CoA between esterification into different lipid classes and other metabolic fates is a key regulatory point. The size and composition of these lipid pools can create feedback mechanisms that influence the activity of the biosynthetic enzymes. For instance, high levels of certain fatty acids can allosterically inhibit or competitively suppress the desaturase and elongase enzymes. plos.org

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The expression of the elongase and desaturase enzymes involved in DPA biosynthesis is tightly controlled at the genetic and transcriptomic levels. This regulation ensures that the production of LCPUFAs is matched to the physiological requirements of the organism.

Key transcription factors that play a pivotal role in regulating the genes encoding these enzymes include Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov

SREBP-1c: This transcription factor is a major regulator of lipogenesis and has been shown to upregulate the expression of genes involved in fatty acid synthesis, including FADS2 and ELOVL5. nih.govsciencedaily.com Insulin (B600854) is a known activator of SREBP-1c, thereby promoting the synthesis of LCPUFAs. nih.gov

PPARα: This nuclear receptor is activated by fatty acids and plays a critical role in regulating lipid metabolism. Activation of PPARα can induce the expression of genes involved in fatty acid oxidation, but it has also been shown to influence the expression of desaturase and elongase genes. ocl-journal.orgnih.gov

Polyunsaturated fatty acids themselves are potent regulators of the expression of these genes. High levels of LCPUFAs, including DPA, can suppress the expression of lipogenic genes, including those for desaturases and elongases, through a negative feedback mechanism that often involves the inhibition of SREBP-1c processing and/or the activation of PPARα. nih.govvu.edu.aucore.ac.uk

Transcriptomic analyses have further revealed the complex interplay of various genes in response to changes in fatty acid levels, highlighting a coordinated regulation of lipid biosynthetic and metabolic pathways. nih.gov This intricate regulatory network ensures that the cellular levels of DPA and other LCPUFAs are maintained within a narrow physiological range.

Subcellular Localization of Biosynthetic Processes

The biosynthesis of docosapentaenoic acid (DPA) from its precursor, eicosapentaenoic acid (EPA), is a multi-step process involving both fatty acid elongation and desaturation. These critical biochemical transformations are compartmentalized within specific subcellular locations, primarily the endoplasmic reticulum. This localization ensures the efficient channeling of substrates and the proper functioning of the enzymatic machinery required for the synthesis of long-chain polyunsaturated fatty acids. The subsequent esterification to this compound is also intrinsically linked to the cellular sites of fatty acid metabolism.

The conversion of EPA to DPA is carried out by a series of enzymes, each with a specific subcellular residence. The key enzymatic players in this pathway include fatty acid elongases and desaturases, which are integral membrane proteins. nih.gov Research has consistently demonstrated that the endoplasmic reticulum is the principal site for these biosynthetic activities. researchgate.netnih.govyoutube.comwou.eduagrilife.org

The microsomal fatty acid elongation system, located in the endoplasmic reticulum, is considered the predominant pathway for the elongation of fatty acids that are 12 carbons or longer. nih.gov This system is responsible for the two-carbon extension of fatty acyl-CoAs. Similarly, the desaturase enzymes that introduce double bonds at specific positions in the fatty acid chain are also embedded within the endoplasmic reticulum membrane. nih.govyoutube.com

The primary enzymes involved in the conversion of EPA to DPA and their subcellular locations are detailed below:

| Enzyme | Gene | Function in DPA Biosynthesis | Subcellular Location |

| ELOVL Fatty Acid Elongase 5 | ELOVL5 | Elongation of C18 and C20 polyunsaturated fatty acids. | Endoplasmic Reticulum Membrane uniprot.orggenecards.org |

| ELOVL Fatty Acid Elongase 2 | ELOVL2 | Elongation of C20 and C22 polyunsaturated fatty acids. | Endoplasmic Reticulum genecards.orgnih.govnih.gov |

| Delta-5 Desaturase | FADS1 | Introduces a double bond at the delta-5 position. | Endoplasmic Reticulum Membrane nih.govahajournals.org |

The biosynthesis of DPA from EPA generally follows two main pathways, both of which are localized to the endoplasmic reticulum:

The "Sprecher" Pathway: This is the predominant pathway in mammals for the synthesis of docosahexaenoic acid (DHA), and DPA is a key intermediate.

Direct Desaturation and Elongation: This involves the sequential action of elongases and desaturases on EPA.

In both pathways, the enzymes are strategically positioned within the endoplasmic reticulum membrane, facilitating the efficient transfer of intermediates. For instance, ELOVL5 and ELOVL2, which are involved in the elongation of polyunsaturated fatty acids, are localized to the endoplasmic reticulum. uniprot.orggenecards.orgnih.gov Similarly, delta-5 desaturase, a critical enzyme in this pathway, is also an integral membrane protein of the endoplasmic reticulum. nih.gov

While the endoplasmic reticulum is the primary site, it is worth noting that fatty acid elongation can also occur in the mitochondria. nih.govagrilife.org However, the mitochondrial system is mainly involved in the elongation of shorter-chain fatty acids and is not considered the primary pathway for the synthesis of very-long-chain polyunsaturated fatty acids like DPA.

The following table summarizes the key enzymes and their specific roles and locations in the biosynthesis of DPA:

| Enzyme | Substrate(s) | Product(s) | Subcellular Compartment |

| ELOVL5 | Eicosapentaenoic acid (EPA; 20:5n-3) | Docosapentaenoic acid (DPA; 22:5n-3) | Endoplasmic Reticulum uniprot.orgresearchgate.net |

| ELOVL2 | Eicosapentaenoic acid (EPA; 20:5n-3) | Docosapentaenoic acid (DPA; 22:5n-3) | Endoplasmic Reticulum genecards.orgplos.orgnih.gov |

| Delta-5 Desaturase (FADS1) | Eicosatetraenoic acid (20:4n-3) | Eicosapentaenoic acid (EPA; 20:5n-3) | Endoplasmic Reticulum nih.govahajournals.org |

Metabolic Fates and Transformations of Docosapentaenoic Acid Methyl Ester

Pathways of Docosapentaenoic Acid Methyl Ester Catabolism and Degradation

The breakdown of docosapentaenoic acid (DPA) primarily occurs through β-oxidation, a process that shortens the fatty acid chain. Additionally, DPA can be converted to various oxidative metabolites, known as oxylipins, which are involved in a wide range of biological activities.

β-Oxidation Mechanisms and Enzymes

β-oxidation is a primary catabolic pathway for fatty acids, including docosapentaenoic acid (DPA). cambridge.org This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. nih.govaocs.org In rats fed a diet containing fish oil, a significant portion of DPA was found to be β-oxidized. cambridge.org

The β-oxidation of polyunsaturated fatty acids like DPA requires a set of core enzymes as well as auxiliary enzymes to handle the double bonds. The main enzymes involved in the β-oxidation cycle are: aocs.orgfrontiersin.org

Acyl-CoA Dehydrogenase: This enzyme introduces a double bond between the alpha and beta carbons of the acyl-CoA molecule. aocs.org

Enoyl-CoA Hydratase: This enzyme adds a hydroxyl group to the beta-carbon. aocs.org

Hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes the hydroxyl group to a keto group. aocs.org

Ketoacyl-CoA Thiolase: This enzyme cleaves the β-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. aocs.org

For unsaturated fatty acids like DPA, two additional auxiliary enzymes are necessary for complete oxidation: wikipedia.org

Enoyl-CoA Isomerase: This enzyme repositions the double bonds to allow the β-oxidation to proceed.

2,4-Dienoyl-CoA Reductase: This enzyme acts on conjugated double bonds, a feature of some polyunsaturated fatty acids.

Studies in human cells have shown that the retroconversion of DHA to EPA, a process involving β-oxidation, is a significant metabolic pathway. nih.gov This suggests that the enzymes involved in the β-oxidation of very-long-chain fatty acids are active in the metabolism of DPA as well. Research on the biosynthesis of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), has identified key peroxisomal enzymes involved in the β-oxidation step. These include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), 3-ketoacyl-CoA thiolase, and sterol carrier protein X (SCPx). nih.gov It is plausible that these enzymes also play a role in the β-oxidation of DPA.

Table 1: Key Enzymes in β-Oxidation

| Enzyme Class | Specific Enzyme Example | Function in β-Oxidation |

|---|---|---|

| Acyl-CoA Dehydrogenase | Straight-chain acyl-CoA oxidase (SCOX) nih.gov | Catalyzes the initial dehydrogenation step. aocs.org |

| Enoyl-CoA Hydratase/Dehydrogenase | D-bifunctional protein (DBP) nih.gov | Catalyzes the hydration and subsequent dehydrogenation steps. |

| Thiolase | 3-ketoacyl-CoA thiolase nih.gov | Cleaves the fatty acid chain to release acetyl-CoA. aocs.org |

| Auxiliary Enzyme | Enoyl-CoA Isomerase wikipedia.org | Isomerizes double bonds in unsaturated fatty acids. |

| Auxiliary Enzyme | 2,4-Dienoyl-CoA Reductase wikipedia.org | Reduces conjugated double bonds in unsaturated fatty acids. |

Formation of Oxidative Metabolites (Oxylipins) from Docosapentaenoic Acid

Docosapentaenoic acid (DPA) can be enzymatically converted into a variety of oxidative metabolites known as oxylipins. These molecules are potent signaling lipids involved in regulating inflammation and other physiological processes. nih.gov The formation of these metabolites occurs through the actions of several enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Oxylipins derived from DPA can have diverse and sometimes opposing biological effects, highlighting the complexity of its metabolic pathways. nih.gov For example, some DPA-derived oxylipins have been shown to possess anti-inflammatory properties. nih.gov The specific profile of oxylipins produced can be influenced by the precursor fatty acid available, meaning that an increase in DPA levels can lead to a corresponding increase in its specific oxidative metabolites. rsc.org

Research has identified a range of DPA-derived oxylipins, including hydroxy-docosapentaenoic acids (OH-DPAs) and epoxy-docosapentaenoic acids (EpDPEs). nih.govnih.gov The formation of these metabolites is a key aspect of the biological activity of DPA and other polyunsaturated fatty acids.

Enzymatic Conversions and Metabolite Formation from this compound

The enzymatic conversion of docosapentaenoic acid (DPA) leads to the formation of a diverse array of bioactive metabolites. The primary enzymes responsible for these transformations are lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com These enzymatic pathways convert DPA into various classes of oxylipins, which play crucial roles in cellular signaling and the regulation of physiological and pathological processes.

Lipoxygenase-Mediated Metabolite Generation

Lipoxygenases (LOXs) are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids. nih.gov In the context of docosapentaenoic acid (DPA), LOX enzymes play a significant role in its metabolism.

Studies have shown that DPA can be metabolized by platelet 12-lipoxygenase (ALOX12) to form 11- and 14-hydroxy-docosapentaenoic acids (11-HDoHE and 14-HDoHE). vu.edu.au Furthermore, research suggests that DPA can enhance the activity of the LOX pathway. vu.edu.aunih.gov In platelets, the presence of DPA has been observed to increase the production of 12-hydroxyeicosatetraenoic acid (12-HETE) from arachidonic acid, indicating a potential shunting of substrate towards the LOX pathway when the cyclooxygenase (COX) pathway is inhibited. vu.edu.au

The metabolism of DPA by 15-lipoxygenase (ALOX15) is presumed to contribute to the formation of specialized pro-resolving mediators (SPMs) known as n-3 DPA-derived resolvins (RvDn-3). wikipedia.org These resolvins, including RvD1n-3, RvD2n-3, and RvD3n-3, are known for their potent anti-inflammatory activities. wikipedia.org

Cyclooxygenase-Mediated Metabolite Generation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the conversion of polyunsaturated fatty acids into prostaglandins (B1171923) and thromboxanes. nih.gov Docosapentaenoic acid (DPA) can be metabolized by COX enzymes, particularly COX-2, to generate various bioactive metabolites. nih.gov

Research has demonstrated that COX-2 can mediate the formation of electrophilic fatty acid oxo-derivatives (EFOXs) from DPA. nih.gov Additionally, COX enzymes can produce hydroxy-docosapentaenoic acids (OH-DPAs) from DPA. For instance, COX-2 can generate 13-OH-DPA, and when acetylated by aspirin, it can produce 17-OH-DPA. nih.gov

Interestingly, DPA has been shown to be a potent inhibitor of COX-1 activity, more so than EPA and DHA in some studies. vu.edu.aunih.gov This inhibition of the COX pathway can lead to a reduction in the formation of pro-inflammatory eicosanoids derived from arachidonic acid, such as thromboxane (B8750289) A2. vu.edu.aunih.gov

Cytochrome P450-Mediated Metabolite Generation

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including polyunsaturated fatty acids. pnas.orgnih.gov The metabolism of docosapentaenoic acid (DPA) by CYP enzymes leads to the formation of various epoxide and hydroxylated metabolites. mdpi.compnas.org

CYP epoxygenases can convert DPA into epoxydocosapentaenoic acids (EDPs). pnas.orgnih.gov These EDPs, such as 19,20-EDP, have been identified as having protective effects in certain biological models. pnas.org The specific CYP isoforms involved in the epoxidation of DPA include members of the CYP2C and CYP1A families. nih.gov

In addition to epoxidation, CYP enzymes can also hydroxylate DPA. For example, CYP4F enzymes can metabolize DPA to produce hydroxylated derivatives. mdpi.com The metabolites generated through the CYP pathway are recognized as important signaling molecules with a range of biological activities. pnas.org

Table 2: Summary of Enzymatic Conversions of Docosapentaenoic Acid

| Enzyme Family | Key Metabolites | Biological Significance |

|---|---|---|

| Lipoxygenase (LOX) | 11-HDoHE, 14-HDoHE vu.edu.au | Involved in inflammatory and resolving pathways. |

| n-3 DPA-derived Resolvins (RvDn-3) wikipedia.org | Potent anti-inflammatory mediators. wikipedia.org | |

| Cyclooxygenase (COX) | Electrophilic Fatty Acid Oxo-derivatives (EFOXs) nih.gov | Signaling mediators with potential anti-inflammatory effects. nih.gov |

| Hydroxy-docosapentaenoic acids (OH-DPAs) nih.gov | Bioactive lipid mediators. | |

| Cytochrome P450 (CYP) | Epoxydocosapentaenoic acids (EDPs) pnas.orgnih.gov | Protective effects in various biological systems. pnas.org |

| Hydroxylated DPA derivatives mdpi.com | Signaling molecules with diverse functions. |

Interconversion with Related Lipid Species, including DHA and EPA

Docosapentaenoic acid (DPA) is a crucial intermediate in the metabolic pathway of omega-3 fatty acids, positioned between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov Its metabolism involves a series of elongation and desaturation reactions. The conversion of EPA to DHA is not a direct process but involves DPA as a key stepping stone. This conversion begins in the endoplasmic reticulum with the elongation of EPA (20:5n-3) to DPA (22:5n-3). researchgate.netnih.gov This step is catalyzed by an elongase enzyme, specifically elongase of very long-chain fatty acids 2 (Elovl2), which is active with C20 and C22 polyunsaturated fatty acids. nih.gov

Following its synthesis from EPA, DPA can undergo further transformation. One major pathway involves its further elongation to tetracosahexaenoic acid (24:6n-3), also catalyzed by Elovl2. nih.gov This elongated fatty acid is then translocated to the peroxisome, where it undergoes a cycle of β-oxidation to be shortened, ultimately forming DHA (22:6n-3). researchgate.net The enzyme Δ6-desaturase (Fads2) is also a critical control point in this pathway, as it catalyzes the desaturation of 24:5n-3 to 24:6n-3. nih.gov

In addition to being a precursor to DHA, DPA can also be retroconverted back to EPA. healthmatters.ioseadna.ca This retroconversion process is believed to occur in the peroxisomes. seadna.ca This pathway allows DPA to act as a reservoir for EPA, maintaining its levels in tissues. healthmatters.io Studies in rats have shown that supplementation with DPA leads to significant increases in EPA concentrations in the liver, heart, and skeletal muscle, providing in vivo evidence for this retroconversion. seadna.ca

The interconversion dynamics also involve DHA. While it was long believed that dietary DHA could be significantly retroconverted to EPA, more recent studies using compound-specific isotope analysis in both rats and humans suggest this is not a major pathway. nih.govnih.govapoe4.info Instead, the observed increase in plasma EPA levels following DHA supplementation is likely due to a slowing of EPA's own metabolism and turnover, rather than direct retroconversion from DHA. nih.govresearchgate.net Some studies suggest that DHA supplementation might inhibit the elongation of EPA to DPA, leading to an accumulation of EPA. researchgate.net However, some level of retroconversion of DHA to EPA has been observed in various cell lines, particularly in non-neural cells. researchgate.net

Table 1: Key Enzymes in the Interconversion of DPA, EPA, and DHA

| Enzyme | Gene | Reaction Catalyzed | Location |

|---|---|---|---|

| Elongase of very long-chain fatty acids 2 | Elovl2 | EPA → DPA; DPA → 24:5n-3 | Endoplasmic Reticulum |

| Δ6-Desaturase | Fads2 | 24:5n-3 → 24:6n-3 | Endoplasmic Reticulum |

| Peroxisomal acyl-CoA oxidase | - | DPA → EPA (Retroconversion) | Peroxisomes |

This table summarizes the primary enzymes involved in the metabolic transformations between EPA, DPA, and DHA.

Table 2: Effects of EPA and DPA Supplementation on Fatty Acid Tissue Concentration in Rats

| Supplement | Tissue | Change in EPA | Change in DPA | Change in DHA |

|---|---|---|---|---|

| EPA | Liver | ▲ | ▲ | ▲ |

| Heart | ▲ | ▲ | No significant change | |

| Skeletal Muscle | ▲ | ▲ | No significant change | |

| DPA | Liver | ▲ | ▲ | ▲ |

| Heart | ▲ | ▲ | No significant change | |

| Skeletal Muscle | ▲ | ▲ | No significant change |

This table illustrates the impact of EPA and DPA supplementation on the concentrations of key omega-3 fatty acids in various rat tissues, based on research findings. seadna.ca (▲ indicates a significant increase).

Transport Mechanisms and Intracellular Distribution of this compound

The transport of long-chain polyunsaturated fatty acids like docosapentaenoic acid (DPA) and its methyl ester form is a complex process essential for their distribution to various tissues. While direct studies on DPA methyl ester are limited, the transport mechanisms can be inferred from studies on closely related omega-3 fatty acids, particularly DHA.

Long-chain fatty acids are transported across the blood-brain barrier primarily in the form of lysophosphatidylcholine, a process mediated by the major facilitator superfamily domain-containing protein 2A (MFSD2A). researchgate.netnih.govnih.gov This sodium-dependent symporter is crucial for the uptake of DHA into the brain and is a key mechanism for supplying the central nervous system with essential omega-3 fatty acids. researchgate.netnih.gov

In the bloodstream, non-esterified fatty acids, including DPA, can be bound to albumin for transport. nih.gov For cellular uptake from the circulation, fatty acids can either diffuse passively across the cell membrane or be transported by fatty acid transport proteins (FATPs). nih.gov Once inside the cell, fatty acid binding proteins (FABPs) facilitate their movement across the intercellular space to their metabolic destinations or for incorporation into cellular lipids. nih.gov

Studies have shown that esterified forms of omega-3 fatty acids, such as EPA and DHA ethyl esters, are effectively taken up by cells, including B-cells. This uptake occurs at the expense of omega-6 polyunsaturated fatty acids like linoleic and arachidonic acid. nih.gov This suggests that this compound can also be taken up by cells and incorporated into their lipid pools. The esterified form, being more lipid-soluble, may facilitate passage across cell membranes. caymanchem.com

Once inside the cell, DPA is distributed to various tissues. It is predominantly found in skeletal muscle, heart, and kidney tissue. healthmatters.io Animal studies have confirmed the accumulation of DPA in the liver, heart, skeletal muscle, and brain following supplementation. seadna.ca The intracellular fate of DPA methyl ester would involve hydrolysis by esterases to release the free fatty acid, which can then be activated to its CoA ester. This activated form can then enter the various metabolic pathways, including interconversion with EPA and DHA, incorporation into membrane phospholipids (B1166683), or β-oxidation for energy. The modification of proteins by polyunsaturated fatty acid peroxidation products is also a potential metabolic fate. nih.gov

Table 3: Proteins Involved in the Transport of Long-Chain Omega-3 Fatty Acids

| Protein | Abbreviation | Function | Location |

|---|---|---|---|

| Major Facilitator Superfamily Domain-containing protein 2A | MFSD2A | Transports lysophosphatidylcholine-bound fatty acids | Blood-Brain Barrier |

| Fatty Acid Transport Protein | FATP | Facilitates fatty acid uptake across the plasma membrane | Cell Membrane |

| Fatty Acid Binding Protein | FABP | Intracellular transport of fatty acids | Cytosol |

| Albumin | Binds and transports non-esterified fatty acids | Blood Plasma |

This table outlines the key proteins responsible for the transport and distribution of long-chain omega-3 fatty acids like DPA.

Molecular and Cellular Mechanisms of Action of Docosapentaenoic Acid Methyl Ester

Receptor-Mediated Signaling Pathways Modulated by Docosapentaenoic Acid Metabolites

DPA and its downstream metabolites are potent signaling molecules that modulate cellular function by interacting with specific receptors, including nuclear receptors and G protein-coupled receptors. These interactions trigger signaling cascades that influence gene expression and cellular responses.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a critical role in regulating lipid and glucose metabolism. ahajournals.orgpnas.org Polyunsaturated fatty acids, including DPA, are known to be natural ligands for PPARs. ahajournals.orgnih.gov

Research indicates that n-3 DPA, alongside EPA and DHA, can activate PPARα. This activation is a key mechanism behind their effects on lipid homeostasis. nih.govportlandpress.com For instance, the activation of PPARα in hepatocytes leads to an increase in fatty acid oxidation, which contributes to the reduction of plasma triacylglycerol levels. portlandpress.com Some studies suggest that DPA and other polyunsaturated fatty acids can also act as antagonists for PPAR transactivation in certain cell types, indicating a complex and context-dependent regulatory role. nih.gov

The activation of PPARγ by omega-3 fatty acids is also a significant area of research. PPARγ activation is linked to anti-inflammatory effects and improved insulin (B600854) sensitivity. nih.govfrontiersin.org Studies on the closely related DHA show that it promotes oligodendrocyte differentiation through a PPAR-γ-dependent mechanism. nih.gov While direct evidence for DPA is less abundant, its structural similarity to DHA suggests it may have similar effects.

| Receptor | Effect of DPA/Metabolites | Cellular Outcome |

| PPARα | Activation | Increased fatty acid oxidation, regulation of lipid metabolism. portlandpress.com |

| PPARγ | Potential Activation/Modulation | Regulation of inflammatory responses and cellular differentiation. nih.govfrontiersin.org |

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that detect a wide variety of external stimuli. Certain GPCRs, such as GPR120 (also known as FFAR4), have been identified as receptors for omega-3 fatty acids. nih.govkarger.com

Activation of GPR120 by omega-3 fatty acids like DHA has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects. nih.govkarger.com This occurs through a pathway that inhibits inflammatory signaling cascades. Given that DPA is a structurally similar omega-3 fatty acid, it is plausible that it also interacts with GPR120, contributing to its biological effects. Research on DHA has demonstrated that its binding to GPR120 in macrophages and adipocytes can suppress inflammation. nih.govkarger.com Furthermore, specialized pro-resolving mediators (SPMs), which are metabolites of polyunsaturated fatty acids, also signal through GPCRs to actively resolve inflammation. nih.gov Metabolites derived from DPA, such as D-series resolvins, are thought to be part of this system. fennetic.net

| Receptor | Ligand (or related) | Cellular Response |

| GPR120/FFAR4 | DHA (structurally similar to DPA) | Anti-inflammatory effects, insulin sensitization. nih.govkarger.com |

| GPR32 | Resolvin D series (DPA is a precursor) | Pro-resolving and anti-inflammatory actions. fennetic.netnih.gov |

Enzyme Modulation and Inhibition by Docosapentaenoic Acid Methyl Ester and its Metabolites

DPA and its metabolites can directly influence cellular function by modulating the activity of various enzymes, particularly those involved in lipid metabolism and cellular metabolic pathways.

DPA can compete with other fatty acids, such as arachidonic acid (AA), for metabolism by key enzymes involved in the synthesis of inflammatory mediators.

Cyclooxygenases (COX): DPA can inhibit the COX enzymes (COX-1 and COX-2), which are responsible for converting AA into pro-inflammatory prostaglandins (B1171923) and thromboxanes. vu.edu.au By inhibiting COX, DPA reduces the production of these inflammatory molecules. vu.edu.au Studies have shown that n-3 DPA is a potent inhibitor of COX-1 activity, in some cases more so than EPA and DHA, thereby effectively inhibiting platelet aggregation. vu.edu.au

Lipoxygenases (LOX): DPA itself can be a substrate for LOX enzymes, leading to the production of specialized pro-resolving mediators (SPMs). nih.govfennetic.net For example, in platelets, n-3 DPA is metabolized by LOX to form 11- and 14-hydroxy-DPAs. nih.govvu.edu.au This shunting of substrate to the LOX pathway, away from the COX pathway, is a key part of its mechanism. vu.edu.au

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes, like CYP1A2, are involved in the metabolism of polyunsaturated fatty acids, converting them into epoxide signaling molecules. wikipedia.org

DPA has been shown to influence the activity of enzymes central to cellular metabolism.

Fatty Acid Synthase (FAS) and Malic Enzyme: An in vivo study reported that dietary n-3 DPA reduced the activity of fatty acid synthase and malic enzyme, two key enzymes in lipogenesis. nih.govcore.ac.uk This effect was noted to be stronger than that observed with EPA. nih.govcore.ac.uk

AMP-activated protein kinase (AMPK): While direct evidence for DPA is emerging, related omega-3 fatty acids like DHA have been shown to cause sustained increases in AMPK phosphorylation. physiology.org AMPK is a master regulator of cellular energy homeostasis, and its activation promotes fatty acid oxidation and glucose uptake.

Carnitine-palmitoyl transferase-1 (CPT1): DHA treatment has been linked to increased protein levels of CPT1b, the rate-limiting enzyme in mitochondrial fatty acid oxidation. physiology.org This suggests a mechanism for increased fat burning in skeletal muscle.

| Enzyme | Effect of DPA/Metabolites | Metabolic Pathway Affected |

| Cyclooxygenase (COX) | Inhibition | Eicosanoid Synthesis (reduced prostaglandins/thromboxanes). vu.edu.au |

| Lipoxygenase (LOX) | Substrate | Eicosanoid Synthesis (production of hydroxy-DPAs and SPMs). nih.govfennetic.net |

| Fatty Acid Synthase (FAS) | Reduced Activity | Lipogenesis (fat synthesis). nih.govcore.ac.uk |

| Malic Enzyme | Reduced Activity | Lipogenesis. nih.govcore.ac.uk |

| AMPK | Potential Activation (inferred from DHA) | Cellular Energy Homeostasis. physiology.org |

Interactions with Biological Membranes and Structural Components

As a polyunsaturated fatty acid, DPA is incorporated into the phospholipid bilayers of cell membranes, altering their structure and function. nih.govclevelandclinic.org This incorporation is a fundamental aspect of its mechanism of action.

The presence of highly flexible fatty acids like DPA within the cell membrane can increase membrane fluidity and flexibility. nih.gov This can, in turn, influence the function of membrane-bound proteins, such as receptors and ion channels. nih.gov The alteration of membrane composition can disrupt lipid rafts, which are specialized microdomains involved in cell signaling. nih.gov This disruption can hamper the activity of pro-inflammatory signaling pathways. nih.gov

The incorporation of n-3 DPA into membrane phospholipids (B1166683) occurs at the expense of n-6 fatty acids like arachidonic acid. nih.gov This change in the AA/DPA ratio within the membrane is critical. It reduces the available substrate for the production of pro-inflammatory eicosanoids from AA and increases the potential for the production of anti-inflammatory or pro-resolving mediators from DPA. vu.edu.aupnas.org Studies have shown that supplementation with omega-3 fatty acids leads to their enrichment in high-density lipoproteins (HDLs), which may contribute to their cardiovascular benefits. nih.gov

Incorporation into Phospholipids

Following its cellular uptake, docosapentaenoic acid (DPA), which can be derived from its methyl ester form, is actively incorporated into the phospholipid fraction of cellular membranes. This process is crucial as it alters the fatty acid composition of the membranes, thereby influencing their physical properties and the function of membrane-bound proteins. The incorporation of DPA is not uniform across all phospholipid classes or cell types, indicating a regulated and specific metabolic channeling.

Research has demonstrated that DPA, along with other long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is esterified into the glycerol (B35011) backbone of phospholipids. nih.gov Studies in humans have shown that dietary supplementation with omega-3 fatty acids leads to their dose-dependent incorporation into the phospholipids of plasma and various blood cells. mdpi.comnih.gov Notably, DPA appears to be more rapidly incorporated into plasma and red blood cell lipids compared to EPA, suggesting it may serve as a ready reservoir for omega-3 fatty acids in the body. nih.gov

The specific molecular species of phospholipids formed are also of significance. For instance, studies analyzing plasma phospholipids after omega-3 supplementation have identified an increase in species such as 16:0-20:5 (palmitoyl-eicosapentaenoyl-phosphatidylcholine) and 16:0-22:6 (palmitoyl-docosahexaenoyl-phosphatidylcholine). nih.gov This indicates a preferential incorporation of these fatty acids into specific positions of the phospholipid molecule, which can have significant downstream effects on cellular signaling.

The table below summarizes findings on the incorporation of DPA and related omega-3 fatty acids into phospholipids from various studies.

| Fatty Acid | Cell/Tissue Type | Key Findings on Incorporation |

| DPA | Human Plasma & Red Blood Cells | More rapid incorporation compared to EPA. nih.gov |

| DPA | Rat Heart | Significant increase in DPA concentration in heart tissue after DPA feeding. mdpi.com |

| EPA | Murine B-cells | Dietary EPA ethyl ester leads to a 46-fold increase in EPA and a 6-fold increase in DPA in B-cell lipids. researchgate.net |

| EPA & DHA | Human Plasma | Differential incorporation into phosphatidylcholine and cholesteryl esters. nih.gov |

This selective incorporation of DPA into phospholipids is a foundational step for many of its subsequent biological effects, as it directly modifies the structural and functional landscape of the cell membrane.

Impact on Membrane Fluidity and Organization

The integration of DPA into membrane phospholipids has a profound impact on the physical properties of the cell membrane, including its fluidity and the organization of specialized microdomains known as lipid rafts. These structural alterations can, in turn, modulate the activity of membrane-associated enzymes and receptors.

Research indicates that polyunsaturated fatty acids with four or more double bonds, a category that includes DPA, can increase membrane fluidity. nih.govvu.edu.au Studies using fluorescent probes in cultured cells have shown that supplementation with DHA, a close structural relative of DPA, significantly enhances the lateral mobility of probes within the membrane, indicating a more fluid environment. nih.govnih.gov This increase in fluidity can facilitate the movement and interaction of membrane proteins, thereby influencing cellular processes like transport and signaling.

Furthermore, DPA and other long-chain omega-3 fatty acids can alter the organization of lipid rafts. These are membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. nih.gov Studies on EPA and DHA have revealed contrasting effects on membrane structure. For example, EPA-containing phospholipids have been shown to increase the electron density in the membrane's hydrocarbon core, suggesting an extended orientation, while DHA-containing phospholipids cause disordering in the hydrocarbon core. nih.govresearchgate.net In murine B-cells, both EPA and DHA were found to enhance the formation of ordered microdomains. researchgate.net These findings suggest that the specific type of omega-3 fatty acid incorporated can fine-tune the structure and organization of these critical signaling hubs.

The table below details research findings on the impact of DPA and related fatty acids on membrane properties.

| Fatty Acid | Cell/Model System | Impact on Membrane Fluidity/Organization |

| DHA | Y-79 Retinoblastoma Cells | Significantly enhanced lateral probe mobility (increased fluidity). nih.govnih.gov |

| AA, EPA, DHA | Differentiated SH-SY5Y Cells | Increased membrane fluidity. nih.govvu.edu.au |

| EPA & DHA | Murine B-cells | Differentially enhanced the formation of ordered microdomains. researchgate.net |

| EPA- & DHA-containing Phospholipids | Model Membranes | Contrasting effects on membrane width and electron density. nih.govresearchgate.net |

These modifications to membrane fluidity and organization are key mechanisms through which DPA methyl ester can exert its influence on cellular function.

Gene Expression Regulation via this compound-Derived Mediators

Docosapentaenoic acid is a substrate for various enzymes, including lipoxygenases (LOX) and cyclooxygenases (COX), leading to the production of a class of bioactive lipid mediators known as specialized pro-resolving mediators (SPMs). These DPA-derived mediators, which include resolvins, protectins, and maresins, are potent signaling molecules that can regulate gene expression, often with anti-inflammatory and pro-resolving outcomes. mdpi.comnih.gov

Research has shown that DPA can down-regulate the expression of key genes involved in lipogenesis (fat synthesis) in liver cells. core.ac.uk Specifically, DPA has been found to significantly decrease the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASn), and acetyl-CoA carboxylase-1 (ACC-1). core.ac.uk This inhibitory effect on fat synthesis genes suggests a role for DPA in regulating lipid metabolism at the transcriptional level.

Furthermore, DPA-derived mediators can influence inflammatory pathways. The consumption of omega-3 polyunsaturated fatty acids has been linked to epigenetic modifications, such as DNA hypermethylation in the promoter regions of inflammatory genes, which can alter their expression. nih.gov For instance, omega-3 fatty acids have been shown to impact the Toll-like Receptor signaling pathway, a key component of the innate immune response. nih.gov

In addition to the well-known SPMs, other DPA metabolites also exhibit biological activity. For example, in platelets, DPA can be metabolized via the LOX pathway to form hydroxy-docosapentaenoic acids. caymanchem.com These metabolites can interfere with the COX pathway, thereby inhibiting platelet aggregation. caymanchem.com

The table below summarizes the effects of DPA and its derivatives on gene expression.

| Mediator/Fatty Acid | Cell/Tissue Type | Effect on Gene Expression |

| DPA | Rat Hepatoma Cells | Down-regulation of lipogenic genes (SREBP-1c, FASn, ACC-1). core.ac.uk |

| Omega-3 PUFAs | Human Peripheral Blood Mononuclear Cells | Hypermethylation of promoter regions of inflammatory genes. nih.gov |

| DHA | Murine Macrophages | Repression of histone deacetylase (HDAC) 3, 4, and 9 expression. nih.gov |

| DPA | Rabbit Platelets | Potent inhibition of COX-1 activity. caymanchem.com |

The regulation of gene expression by DPA-derived mediators is a critical mechanism underlying its diverse physiological effects.

Cellular Homeostasis and Signaling Network Perturbations in Research Models

Docosapentaenoic acid and its metabolites can perturb various cellular signaling networks, thereby influencing cellular homeostasis, the process by which cells maintain a stable internal environment. These perturbations can affect a wide range of cellular functions, from inflammatory responses to cell differentiation and survival.

One of the most well-documented effects of DPA-derived mediators is their role in the resolution of inflammation. SPMs derived from DPA, such as resolvins and protectins, actively promote the cessation of the inflammatory response, a crucial aspect of maintaining tissue homeostasis. nih.gov They can modulate the intensity and duration of inflammation, in contrast to the pro-inflammatory actions of many mediators derived from omega-6 fatty acids. core.ac.uk

In specific research models, DPA has been shown to directly influence signaling pathways. For example, in human bone marrow-derived mesenchymal stem cells, DPA promotes osteogenic (bone-forming) differentiation by regulating the miR-9-5p/ERK/ALP signaling pathway. This demonstrates a specific molecular mechanism by which DPA can alter cell fate and function.

Furthermore, DPA can interfere with signaling cascades in platelets. It has been shown to inhibit platelet aggregation more effectively than EPA or DHA in some models, an effect attributed to its ability to interfere with the cyclooxygenase (COX) pathway and accelerate the lipoxygenase (LOX) pathway. vu.edu.aucaymanchem.com DPA has also been found to be a potent stimulator of endothelial cell migration, a critical process in wound healing that is governed by complex signaling networks. nih.gov

The concept of "DHA signalolipidomics" highlights how omega-3 fatty acids like DHA (and by extension, DPA) are involved in a complex interplay of cellular uptake, distribution, membrane organization, and the activation of specific signaling pathways that promote cellular homeostasis and survival. core.ac.uk A deficiency in DPA, on the other hand, can lead to faulty cellular membranes and a disruption of fundamental processes like the coupling of oxidation and phosphorylation, underscoring its importance in maintaining cellular equilibrium.

The table below provides examples of signaling network perturbations by DPA in research models.

| Research Model | Signaling Network/Process Affected | Outcome |

| Human Bone Marrow Stem Cells | miR-9-5p/ERK/ALP pathway | Promotion of osteogenic differentiation. |

| Rabbit Platelets | COX and LOX pathways | Inhibition of platelet aggregation. vu.edu.aucaymanchem.com |

| Bovine Aortic Endothelial Cells | Endothelial cell migration | Stimulation of cell migration. nih.gov |

| General Cellular Models | Inflammatory resolution pathways | Promotion of the resolution of inflammation. nih.gov |

These findings illustrate the capacity of DPA to modulate key signaling events, thereby playing a significant role in the maintenance of cellular and organismal health.

Advanced Analytical Methodologies for Docosapentaenoic Acid Methyl Ester Research

Spectrometric Approaches for Quantitative and Qualitative Analysis of Docosapentaenoic Acid Methyl Ester

Spectrometric methods are central to the analysis of DPA methyl ester, offering both qualitative identification and quantitative measurement.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acid methyl esters, including DPA methyl ester. asm.org This technique combines the superior separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry. In a typical GC-MS analysis, FAMEs are separated based on their boiling points and polarity on a capillary column. researchgate.netlabtorg.kz As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. whoi.eduresearchgate.net

For the analysis of DPA methyl ester, highly polar cyanopropyl siloxane or polyethylene (B3416737) glycol (wax-type) capillary columns are commonly employed to achieve separation from other FAMEs. researchgate.net The identification of DPA methyl ester is confirmed by comparing its retention time and mass spectrum with those of a certified reference standard. Quantitative analysis is often performed using an internal standard, such as methyl heneicosanoate (C21:0), to correct for variations in sample preparation and injection volume. Selected ion monitoring (SIM) can be utilized to enhance sensitivity and selectivity for DPA methyl ester by monitoring specific ions characteristic of its mass spectrum. ashs.org

Table 1: Example GC-MS Parameters for DPA Methyl Ester Analysis

| Parameter | Value |

| GC Column | Highly polar cyanopropyl or wax column (e.g., DB-23, SP-2560, Rtx-2330) researchgate.netcloudfront.netnih.gov |

| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness researchgate.netmerckmillipore.comcsic.es |

| Carrier Gas | Helium or Hydrogen whoi.eduthermofisher.com |

| Oven Program | Temperature gradient from ~125 °C to ~240 °C whoi.edutandfonline.com |

| Injection Mode | Split or splitless csic.esthermofisher.com |

| MS Ionization | Electron Ionization (EI) at 70 eV ashs.orgnih.gov |

| MS Acquisition Mode | Full scan or Selected Ion Monitoring (SIM) ashs.org |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for comprehensive lipidomic analysis, including the profiling of DPA methyl ester within complex biological matrices. csic.esmdpi.com This technique is particularly advantageous for analyzing a wide range of lipid species without the need for derivatization, although FAME analysis is also common. csic.es LC-MS/MS provides high sensitivity and specificity, enabling the detection and quantification of low-abundance lipid molecules. nih.gov

In a typical LC-MS/MS workflow for lipidomics, lipids are extracted from a sample and separated using reversed-phase or normal-phase liquid chromatography. The separated lipids are then introduced into the mass spectrometer, where they undergo ionization, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). csic.es Tandem mass spectrometry (MS/MS) is then used to fragment specific precursor ions, generating a characteristic fragmentation pattern that allows for definitive identification and structural elucidation of the lipid species, including the position of double bonds in fatty acyl chains. nih.gov This level of detail is crucial for distinguishing between different DPA isomers.

Isotopic labeling is a powerful technique used to trace the metabolic fate of DPA in biological systems. This involves introducing DPA that has been enriched with a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into a cell culture or organism. medchemexpress.comnih.gov The labeled DPA and its metabolites can then be tracked and quantified using mass spectrometry.

Docosapentaenoic acid-d5 methyl ester is a deuterated form of DPA methyl ester that can be used as an internal standard for quantification by GC-MS or LC-MS. glpbio.comcaymanchem.com The use of stable isotope-labeled standards is considered the gold standard for accurate quantification in mass spectrometry-based assays, as it corrects for matrix effects and variations in sample processing.

Furthermore, uniformly ¹³C-labeled DPA can be used to study its conversion to other bioactive lipids and its incorporation into different lipid classes. isotope.com By analyzing the isotopic enrichment in various downstream metabolites, researchers can elucidate metabolic pathways and fluxes. nih.gov Compound-specific isotope analysis (CSIA) at natural abundance levels can also provide insights into the dietary sources and metabolic processing of DPA. researchgate.netscholaris.ca

Chromatographic Separation Techniques for this compound Profiling

Effective chromatographic separation is fundamental to the accurate analysis of DPA methyl ester, particularly for resolving it from other closely related fatty acids.

The resolution of DPA methyl ester from its isomers, such as other C22:5 isomers and the closely eluting docosahexaenoic acid (DHA) methyl ester, is a significant analytical challenge. The key to achieving this separation lies in the selection of the appropriate gas chromatography (GC) column chemistry.

Highly polar stationary phases are essential for separating FAMEs based on their degree of unsaturation and the position of their double bonds. researchgate.net Cyanopropyl-based stationary phases, such as those found in SP-2560, Rt-2560, and DB-FastFAME columns, are particularly effective for separating cis and trans isomers and positional isomers of polyunsaturated fatty acids. merckmillipore.comgcms.czrestek.com The high percentage of cyanopropyl groups in these phases provides unique selectivity for these challenging separations. merckmillipore.com For instance, ionic liquid GC columns have also demonstrated the ability to provide baseline separation of DPA n-3 and DPA n-6 isomers in marine samples. The choice of column length also plays a role, with longer columns (e.g., 100 meters) providing higher resolution for complex mixtures of FAME isomers. merckmillipore.comrestek.com

Table 2: Common GC Stationary Phases for FAME Isomer Resolution

| Stationary Phase | Polarity | Key Features |

| Biscyanopropyl Polysiloxane (e.g., SP-2560) cloudfront.netsigmaaldrich.com | Very High | Excellent for detailed separation of cis/trans and positional FAME isomers. |

| Cyanopropylphenyl Siloxane (e.g., SP-2380) sigmaaldrich.com | High | Good for general purpose analysis of FAMEs, including geometric isomers. |

| Polyethylene Glycol (Wax-type, e.g., DB-Wax) researchgate.net | High | Good for general FAME analysis, separates based on carbon number and unsaturation. |

| Ionic Liquid | Very High | Can offer unique selectivity for separating closely related isomers like DPAn-3 and DPAn-6. |

The need to analyze large numbers of samples in clinical and epidemiological studies has driven the development of high-throughput methods for FAME analysis. nih.govnih.gov These methods aim to reduce the time and cost per sample without compromising data quality.

One approach is the use of "fast GC," which employs shorter, narrower-bore columns with thinner stationary phase films. thermofisher.comnih.gov Coupled with faster oven temperature ramps and higher carrier gas flow rates, fast GC can significantly reduce analysis times, often from over 30 minutes to under 10 minutes per sample. thermofisher.comphenomenex.com For example, a robotic transesterification procedure has been developed that allows for the preparation and analysis of 200 samples per day. nih.gov

Another strategy for increasing throughput is to streamline the sample preparation process. One-step methylation methods, where the transesterification of lipids to FAMEs occurs directly in the presence of the sample matrix, can reduce sample handling and processing time. asm.orgtandfonline.com These high-throughput methods are essential for large-scale lipidomic studies and clinical trials. nih.govnih.gov

Bioinformatic and Chemoinformatic Tools for Data Interpretation and Lipid Network Analysis

The analysis of docosapentaenoic acid (DPA) methyl ester, particularly within complex biological samples, generates vast and intricate datasets using techniques like mass spectrometry. The sheer volume and complexity of this data, which includes information on concentration, isotopic distribution, and fragmentation patterns, make manual interpretation impractical. Consequently, specialized bioinformatic and chemoinformatic tools are indispensable for transforming raw data into meaningful biological insights. These computational platforms are crucial for accurate identification, quantification, and, most importantly, for placing DPA methyl ester within the broader context of lipid metabolic networks.

The primary challenges in interpreting lipidomic data include the high number of detected molecular species, the presence of isomers with identical mass, and the need to connect observed changes in lipid levels to underlying enzymatic and genetic regulation. elsevierpure.com Modern computational tools address these challenges by leveraging extensive databases, sophisticated algorithms for data processing, and systems biology approaches for network construction and analysis. nih.govnih.gov

Databases and Spectral Libraries for Identification

Confident identification of DPA methyl ester relies on matching experimental data against curated databases and spectral libraries. These resources contain detailed chemical information, structural data, and experimentally acquired mass spectra for a multitude of lipids.

LIPID MAPS®: The LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium provides one of the most comprehensive resources in the lipidomics field. lipidmaps.orgoup.com Its structure database contains thousands of unique lipid structures, including various isomers of docosapentaenoic acid and its esters, categorized under the Fatty Acyls (FA) class. The platform also offers tools for generating lipid structures and ontology data. lipidmaps.org

PubChem: This public repository contains information on millions of chemical substances. nih.gov It provides detailed entries for different isomers of DPA methyl ester, including computed properties, spectral information, and links to relevant literature and patents. nih.gov

FAME Mass Spectral Libraries: For gas chromatography-mass spectrometry (GC-MS) analysis, specialized libraries are essential. The Fatty Acid Methyl Esters (FAMEs) Mass Spectral Database, for instance, contains over 240 spectra and structures of FAMEs. wiley.com Crucially, it includes retention index data, which provides an additional layer of confidence for distinguishing between closely related compounds. wiley.com

| Database/Library | Key Features | Relevance to DPA Methyl Ester Research |

| LIPID MAPS® | Comprehensive lipid structure database, lipid classification system, suite of analytical software tools. lipidmaps.org | Provides standardized nomenclature, structural data, and classification for DPA methyl ester within the Fatty Acyls category. lipidmaps.org |

| PubChem | Large public database of chemical compounds with physical properties, structural information, and literature links. nih.gov | Offers detailed compound summaries for various DPA methyl ester isomers, including IUPAC names, molecular formulas, and computed descriptors. nih.gov |

| FAMEs Mass Spectral Library | Contains mass spectra and retention indices for a wide range of fatty acid methyl esters. wiley.com | Essential for confident identification of DPA methyl ester in GC-MS analyses by matching both mass spectrum and retention time. wiley.com |

Software for Mass Spectrometry Data Processing

Raw data from mass spectrometers must be processed to detect, quantify, and identify lipid features. Several open-source and commercial software packages are widely used in lipidomics research.

MS-DIAL: This open-source software is designed for untargeted lipidomics data analysis. creative-proteomics.com It supports data from major mass spectrometry vendors and integrates with spectral libraries like LipidBlast for automated identification of lipids, including FAMEs, from MS/MS spectra. creative-proteomics.com

LipidFinder: This tool specializes in processing high-resolution liquid chromatography-mass spectrometry (LC/MS) data to distinguish and quantify lipid-like features from chemical noise and contaminants. lipidmaps.orgcreative-proteomics.com It screens findings against online databases and categorizes them based on the LIPID MAPS® classification system. lipidmaps.org

LipidXplorer: A comprehensive software that supports both targeted and untargeted lipidomics experiments, integrating algorithms for lipid identification, quantification, and statistical analysis. creative-proteomics.com

| Software | Primary Function | Supported Data Formats | Key Features |

| MS-DIAL | Deconvolution of mass spectra for identification and quantification of lipids in untargeted analysis. creative-proteomics.com | mzML, Agilent (.D), Thermo (.RAW), AB Sciex (.WIFF), Bruker (.D), Waters (.RAW). creative-proteomics.com | Integrates with large MS/MS spectral libraries (e.g., LipidBlast); supports positive and negative ion modes. creative-proteomics.com |

| LipidFinder | Distinguishes and quantifies lipid features from noise in high-resolution LC/MS data. lipidmaps.org | Pre-aligned data from XCMS or SIEVE. lipidmaps.org | Screens against online databases and categorizes lipids into LIPID MAPS® classes. lipidmaps.org |

| LipidXplorer | Shotgun and targeted lipidomics data processing, identification, and quantification. creative-proteomics.com | Vendor-specific raw files. | Supports high-throughput analysis and complex lipid identification. creative-proteomics.com |

Tools for Lipid Network and Pathway Analysis

To understand the functional role of DPA methyl ester, it is essential to analyze its relationship with other molecules within metabolic networks. Network analysis tools use lipidomics data to infer enzymatic activities and visualize metabolic pathways, providing a systems-level view of lipid metabolism.

LINEX (Lipid Network Explorer): This web service constructs dataset-specific lipid interaction networks by integrating data from metabolic reaction databases like Rhea and Reactome. nih.govtum.de For DPA methyl ester, LINEX can visualize the pathways of its synthesis, elongation, and desaturation, and use an enrichment algorithm to infer changes in the activity of enzymes involved in these processes. nih.gov

BioPAN: This tool performs pathway analysis on lipidomics data, allowing researchers to explore systematic changes in lipid pathways at both the subclass and molecular species level. lipidmaps.org It can highlight pathways where DPA or its precursors are significantly altered and predict associated changes in gene activity. lipidmaps.org

LipidOne: This software focuses on analyzing the "building blocks" of lipids, such as fatty acid chain length and degree of unsaturation. oup.com It can process data to show how the abundance of the C22:5 fatty acid chain (from DPA) is distributed among different lipid classes, linking these changes to the activity of specific enzymes and genes. oup.com

Pathway Tools: This is a comprehensive software suite that can create organism-specific Pathway/Genome Databases (PGDBs). sri.comfrontiersin.org It can be used to perform metabolic reconstruction, allowing researchers to build and explore the complete metabolic network involving DPA, identify potential choke points, and analyze multi-omics data in a pathway context. sri.com

| Tool | Core Functionality | Application in DPA Methyl Ester Research |

| LINEX | Constructs and visualizes lipid metabolic networks; performs network enrichment to infer enzymatic activity changes. nih.govtum.de | Maps the metabolic reactions involving DPA, linking its abundance to the activity of desaturases and elongases. nih.gov |

| BioPAN | Performs pathway analysis to identify systematic changes in lipid pathways at different levels. lipidmaps.org | Highlights entire metabolic pathways affected by changes in DPA methyl ester levels. lipidmaps.org |

| LipidOne | Analyzes lipid building blocks (fatty acid chains, headgroups) to connect lipid profiles with enzyme activity. oup.com | Quantifies how the docosapentaenoic acyl chain is distributed across different lipid classes, offering clues to metabolic shifts. oup.com |

| Pathway Tools | Creates organism-specific metabolic pathway databases for visualization and analysis of omics data. sri.comfrontiersin.org | Reconstructs the complete metabolic network around DPA to explore its synthesis, degradation, and interaction with other pathways. sri.com |

Recently, platforms like the Comprehensive Lipidomic Automated Workflow (CLAW) have emerged, integrating artificial intelligence and large language models to automate the entire process from data acquisition to statistical and bioinformatic analysis, promising to further accelerate high-throughput lipidomics research. arxiv.org

Emerging Research Perspectives and Future Directions for Docosapentaenoic Acid Methyl Ester

Novel Methodological Advancements for Docosapentaenoic Acid Methyl Ester Investigation

The accurate investigation of DPA methyl ester hinges on robust analytical methodologies. Traditional methods for the analysis of fatty acid methyl esters (FAMEs) often involve complex, multi-step sample preparation and lengthy gas chromatography (GC) run times, which can be prohibitive for large-scale studies. nih.gov Recent advancements are focused on creating more efficient, rapid, and sensitive techniques.

Key methodological improvements include:

Streamlined Transesterification: Simplified one-step transesterification methods have been developed, eliminating previous neutralization and centrifugation steps. nih.gov This reduces sample handling and potential for error. Furthermore, direct transesterification (DT) allows for the conversion of fatty acids in wet biomass (like microalgae) directly to FAMEs, bypassing the time-consuming drying and lipid extraction stages and increasing FAME recovery by over 30-50% in some species. nih.gov

Fast Gas Chromatography (GC): The adoption of fast GC techniques, using columns with smaller internal diameters and thinner stationary phase films along with faster temperature ramping, has significantly cut analysis time. nih.gov These methods provide peak resolution comparable to conventional GC but in a fraction of the time. nih.gov

Advanced Mass Spectrometry (MS) Techniques: The coupling of GC with advanced MS, such as triple quadrupole mass spectrometry (GC-MS/MS), allows for highly sensitive and specific quantification. nih.gov The use of different ionization techniques, like chemical ionization (CI) in addition to standard electron ionization (EI), can provide more specific ions for quantification, improving accuracy in complex biological samples. nih.gov Another powerful technique is the use of a quadrupole time-of-flight mass analyzer (GC-QTOF) with an atmospheric pressure chemical ionization (APCI) source, which is adept at detecting very long-chain polyunsaturated fatty acid (VLU-PUFA) methyl esters. sigmaaldrich.com

Automation and Miniaturization: Automated sample preparation platforms have been introduced that not only improve reproducibility but also drastically reduce the volume of solvents and reagents required—by up to 50-fold in some cases. chromatographyonline.com This enhances safety, lowers costs, and improves data quality, making larger clinical and population studies more feasible. nih.govchromatographyonline.com

Table 1: Comparison of Conventional vs. Novel FAME Analysis Methods

| Feature | Conventional Methods | Novel Methodological Advancements |

|---|---|---|

| Sample Preparation | Multi-step, requires lipid extraction, drying, and derivatization. nih.gov | Simplified one-step or direct transesterification. nih.govnih.gov |

| Analysis Time | Long GC run times (>1 hour per sample). nih.gov | Fast GC reduces run times significantly. nih.gov |

| Solvent/Reagent Use | High volume of organic solvents and reagents. chromatographyonline.com | Up to 50-fold reduction in reagent volume with automation. chromatographyonline.com |

| Reproducibility | Prone to manual error, higher coefficients of variation. chromatographyonline.com | Improved reproducibility and precision through automation. chromatographyonline.com |

| Sensitivity | Standard detection limits. | Enhanced sensitivity and specificity with GC-MS/MS and GC-QTOF. nih.govsigmaaldrich.com |

| Scalability | Limited suitability for large clinical or population studies. nih.gov | Streamlined and automated workflows facilitate high-throughput analysis. nih.gov |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research

To unravel the complex biological roles of DPA methyl ester, research is moving beyond single-domain analyses toward the integration of multiple "omics" datasets. nih.govresearchgate.net This systems biology approach combines genomics (studying genes), proteomics (studying proteins), and metabolomics (studying metabolites, including lipids) to create a more holistic picture of cellular and organismal function. nih.govelsevierpure.comnih.gov Integrating these layers of biological information can reveal latent relationships and regulatory networks that are not evident from a single perspective. nih.gov

In the context of DPA methyl ester, a multi-omics approach can:

Link Genetic Variation to Lipid Profile: Genomic data can identify genetic polymorphisms (e.g., in FADS genes) that influence the efficiency of DPA synthesis from precursor fatty acids, which can then be correlated with metabolomic data showing the actual levels of DPA methyl ester in tissues. caymanchem.com

Elucidate Metabolic Pathways: Transcriptomic (gene expression) and proteomic data can reveal the upregulation or downregulation of enzymes involved in fatty acid elongation, desaturation, and beta-oxidation in response to DPA. nih.gov This can be directly linked to metabolomic changes in DPA levels and its downstream metabolites. For instance, integrated analyses have shown that exposure to certain fatty acids enriches specific metabolic pathways, such as β-oxidation or anti-inflammatory pathways. nih.gov

Identify Biomarkers and Mechanisms of Action: By combining omics data from healthy and diseased states, researchers can identify comprehensive molecular signatures associated with DPA's effects. This is crucial for discovering biomarkers for disease and understanding the mechanisms behind DPA's therapeutic potential. nih.govmdpi.com Multi-omics has been successfully used to differentiate the origins of fish based on their distinct fatty acid, metabolite, and heavy metal profiles. mdpi.com

Despite its power, the integration of multi-omics data presents challenges, including disparities in data structure, variability between analytical platforms, and the need for sophisticated bioinformatics tools to merge and interpret the datasets. nih.govfrontiersin.org

Table 2: Role of Different Omics Technologies in DPA Methyl Ester Research

| Omics Discipline | Technology Examples | Information Provided for DPA-ME Research |

|---|---|---|

| Genomics | DNA Sequencing, Microarrays | Identifies genetic variants (e.g., in FADS enzymes) affecting DPA synthesis and metabolism. caymanchem.comnih.gov |

| Transcriptomics | RNA-Seq, Microarrays | Measures the expression levels of genes encoding for enzymes in fatty acid metabolic pathways. nih.govacs.org |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantifies the abundance and post-translational modifications of proteins involved in DPA transport, storage, and signaling. nih.govresearchgate.net |

| Metabolomics (Lipidomics) | GC-MS, LC-MS, NMR Spectroscopy | Directly quantifies DPA methyl ester and other related lipids, providing a snapshot of the metabolic phenotype. nih.govnih.govmdpi.com |

Theoretical Frameworks for Understanding this compound Functionality

As research on DPA methyl ester advances, new theoretical frameworks are emerging to conceptualize its biological functionality beyond simply being an intermediate product. These frameworks help guide experimental design and interpret findings.

DPA as a Bioactive Reservoir: One prominent theory posits that DPA acts as a reservoir for other key long-chain omega-3 fatty acids. nih.gov Short-term human supplementation studies have shown that increasing DPA intake not only raises plasma DPA levels but also significantly increases the proportions of both EPA and DHA in certain lipid fractions. nih.gov This suggests DPA can be retro-converted to EPA or further elongated to DHA, acting as a metabolic buffer to maintain levels of these critical fatty acids.

DPA in Membrane Dynamics and Signaling: Lipids are fundamental to the structure and function of cell membranes, and the discovery of specialized domains like lipid rafts has added layers of complexity to our understanding of membrane-related signaling. nih.gov A theoretical framework for DPA could focus on its specific role in modifying membrane fluidity, influencing the formation of lipid rafts, and thereby modulating the activity of membrane-bound proteins and signaling cascades.

DPA as a Precursor to Unique Mediators: While EPA and DHA are known precursors to potent signaling molecules (eicosanoids and docosanoids), DPA is also metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce its own distinct set of mediators. mdpi.com A key theoretical direction is to frame DPA's function through the actions of these unique metabolites, such as epoxydocosapentaenoic acids (EDPs), which may have specific roles in processes like inflammation and cardiovascular protection that are distinct from EPA- or DHA-derived mediators. nih.govmdpi.com

Shifting View of Lipid Droplets: The conceptualization of lipid droplets is shifting from that of inert storage depots to dynamic organelles that communicate with other parts of the cell. nih.gov Future theoretical models of DPA function should incorporate its storage and release from these dynamic droplets and how this process is regulated to influence cellular metabolism and signaling.

Unexplored Biological Systems and Model Organisms in this compound Research

The majority of DPA research has been conducted in mammalian systems or common model organisms. However, exploring its role in novel and underexplored systems could provide significant insights into its synthesis, evolution, and function.

Marine Microorganisms: A significant breakthrough has been the isolation of a novel strain of the marine ichthyosporean Sphaeroforma arctica that naturally produces high levels of n-3 DPA (up to 11% of total fatty acids). nih.gov This microorganism provides an unprecedented opportunity to study the genetic and enzymatic pathways of DPA synthesis in a simple, culturable organism. It establishes a foundation for future strain improvement for biotechnological production and for elucidating the fundamental physiological role of DPA. nih.gov

Aquatic Species Under Environmental Stress: Research on species like the northern pike (Esox lucius) under superchilled storage has used multi-omics to link lipid metabolism to changes in flavor profiles. mdpi.com This approach could be adapted to study how DPA and other fatty acids are mobilized and metabolized in response to environmental stressors like temperature, providing insights into metabolic adaptation in non-mammalian vertebrates.

Plant Systems: While plants are not a primary source of long-chain omega-3s, studying fatty acid metabolism in plant models like tomato (Solanum lycopersicum) offers unique advantages. nih.gov Research into how abiotic stress affects the plant's lipidome, including the production of volatile esters, could provide a framework for exploring the engineering of plants to produce valuable fatty acids or to understand the fundamental aspects of lipid regulation under stress. nih.gov

In Vitro Disease Models: The use of specific cell lines, such as melanoma and epidermoid carcinoma cells to test novel fatty acid esters, provides a powerful platform for targeted investigation. nih.gov Similar in vitro models could be employed to screen for the effects of DPA methyl ester on cell proliferation, apoptosis, and cell cycle regulation in various cancer types or other disease states, allowing for high-throughput screening of its potential therapeutic applications.

Table 3: Potential Model Systems for Future DPA Methyl Ester Research

| Model System | Example Organism/System | Potential Research Questions |

|---|---|---|

| Marine Microorganism | Sphaeroforma arctica | What are the genetic and enzymatic pathways for efficient n-3 DPA synthesis? nih.gov |

| Aquatic Vertebrate | Northern Pike (Esox lucius) | How does DPA metabolism contribute to adaptation to environmental stressors like cold? mdpi.com |

| Plant Model | Tomato (Solanum lycopersicum) | Can the fundamental mechanisms of lipid metabolism under stress inform metabolic engineering strategies? nih.gov |

| ***In Vitro* Cancer Model** | Melanoma (A375) Cell Lines | Does DPA methyl ester exhibit anti-proliferative or pro-apoptotic effects in specific cancer types? nih.gov |

Conceptual Challenges and Opportunities in Lipid Methyl Ester Science and Translational Research Principles

The advancement of lipid methyl ester science, including that of DPA methyl ester, faces several conceptual challenges while also being poised for significant opportunities in translational research.

Conceptual Challenges:

Analytical Heterogeneity: A major challenge is the chemical heterogeneity of lipids in biological samples. nih.gov Standard analytical methods may incompletely extract certain lipids, such as those bound as salts, leading to an underestimation of total fatty acid content and confusion over the proper definition of a sample's fat content. nih.govresearchgate.net

Chemical Instability: Unsaturated methyl esters like DPA-ME are susceptible to autoxidation, which can alter results if samples are not handled and stored properly. researchgate.net

Functional Redundancy vs. Specificity: A core conceptual hurdle is distinguishing the specific biological effects of DPA from those of its metabolic neighbors, EPA and DHA. nih.gov Determining whether DPA has unique functions or primarily serves as a precursor is a key question that requires more "cause and effect" studies. nih.gov